
(R)-2-Amino-3-(isoquinolin-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-3-(isoquinolin-4-yl)propanoic acid is an organic compound that features an amino group, a propanoic acid moiety, and an isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(isoquinolin-4-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as isoquinoline and suitable amino acid derivatives.
Formation of Isoquinoline Derivative: Isoquinoline is functionalized to introduce the propanoic acid moiety. This can be achieved through various organic reactions such as Friedel-Crafts acylation.
Amino Acid Coupling: The functionalized isoquinoline is then coupled with an amino acid derivative using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain ®-2-Amino-3-(isoquinolin-4-yl)propanoic acid in high purity.
Industrial Production Methods
Industrial production methods for ®-2-Amino-3-(isoquinolin-4-yl)propanoic acid may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3-(isoquinolin-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the isoquinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the isoquinoline ring using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced isoquinoline derivatives.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Scientific Research Applications
®-2-Amino-3-(isoquinolin-4-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential role in modulating biological pathways and as a probe for investigating enzyme mechanisms.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of fine chemicals.
Mechanism of Action
The mechanism of action of ®-2-Amino-3-(isoquinolin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biological processes. The isoquinoline ring may play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- ®-2-Amino-3-(isoquinolin-5-yl)propanoic acid
- ®-2-Amino-3-(isoquinolin-6-yl)propanoic acid
- ®-2-Amino-3-(isoquinolin-7-yl)propanoic acid
Uniqueness
®-2-Amino-3-(isoquinolin-4-yl)propanoic acid is unique due to the specific position of the isoquinoline ring, which can influence its chemical reactivity and biological activity. The position of the isoquinoline ring can affect the compound’s binding interactions and overall stability, making it distinct from its structural isomers.
Properties
Molecular Formula |
C12H12N2O2 |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
(2R)-2-amino-3-isoquinolin-4-ylpropanoic acid |
InChI |
InChI=1S/C12H12N2O2/c13-11(12(15)16)5-9-7-14-6-8-3-1-2-4-10(8)9/h1-4,6-7,11H,5,13H2,(H,15,16)/t11-/m1/s1 |
InChI Key |
HNFZGXCEZSJVQI-LLVKDONJSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=NC=C2C[C@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


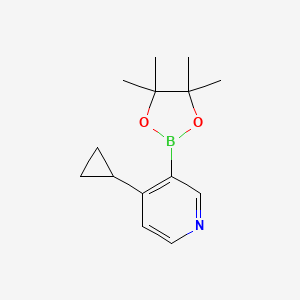
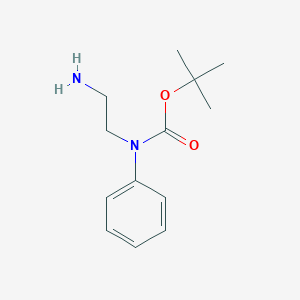
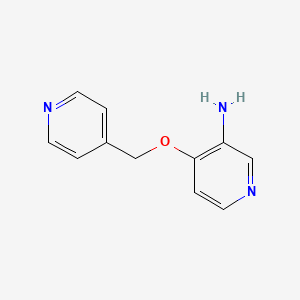
![2'-Ethyl-5',6'-dihydrospiro[piperidine-4,4'-pyrrolo[1,2-b]pyrazole]](/img/structure/B12991243.png)
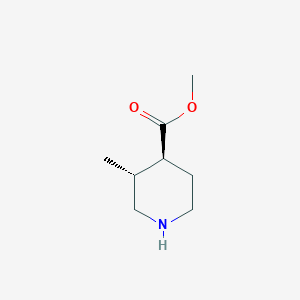
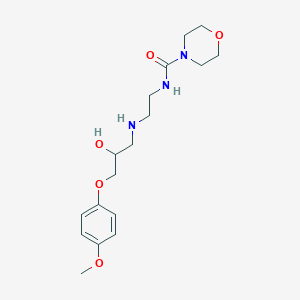
![1-Oxo-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylic acid](/img/structure/B12991274.png)
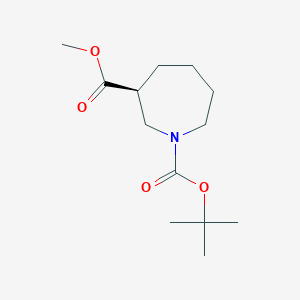
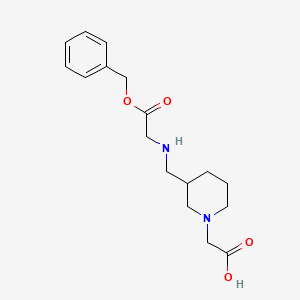
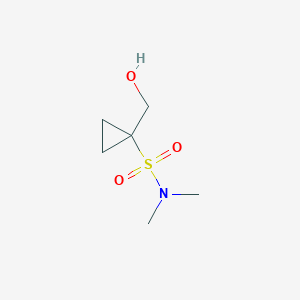
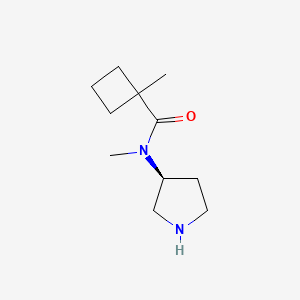
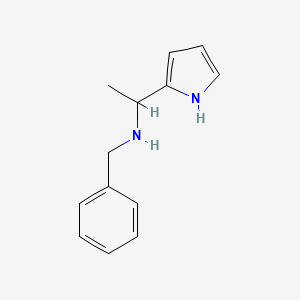
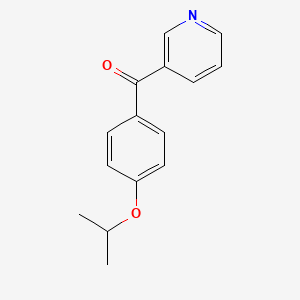
![tert-Butyl (R)-1-amino-3,3-difluoro-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12991301.png)
